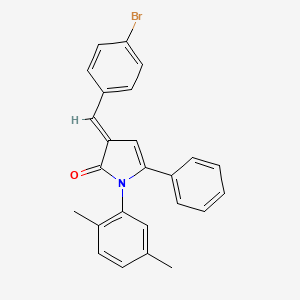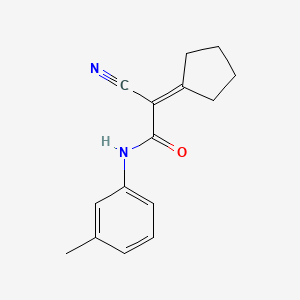![molecular formula C20H23N5O7S B15041704 4-(2-Nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine](/img/structure/B15041704.png)
4-(2-Nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is a complex organic compound characterized by the presence of nitro groups, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents like nitric acid and sulfuric acid.
Sulfonylation: Attachment of the sulfonyl group to the aromatic ring using sulfonyl chlorides.
Piperazine Ring Formation: Formation of the piperazine ring through cyclization reactions.
Morpholine Ring Formation: Introduction of the morpholine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and supercritical fluid technology can be employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Conversion of nitro groups to other functional groups using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalysts.
Substitution: Nucleophilic substitution reactions involving the morpholine and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions include amines, sulfonamides, and various substituted aromatic compounds .
Scientific Research Applications
4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: Shares structural similarities with the piperazine and morpholine rings.
5-Nitroindazole: Contains nitro groups and is used in similar biological applications.
Uniqueness
4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is unique due to the combination of nitro, sulfonyl, piperazine, and morpholine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23N5O7S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[2-nitro-5-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]phenyl]morpholine |
InChI |
InChI=1S/C20H23N5O7S/c26-24(27)17-2-1-3-18(14-17)33(30,31)23-8-6-21(7-9-23)16-4-5-19(25(28)29)20(15-16)22-10-12-32-13-11-22/h1-5,14-15H,6-13H2 |
InChI Key |
UJUATHKHVSWQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]benzohydrazide](/img/structure/B15041621.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15041623.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041627.png)
![(5Z)-1-(3-Methylphenyl)-5-({2-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15041635.png)
![3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B15041638.png)
![N'-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15041645.png)
![1,3-dimethyl-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041656.png)
![Ethyl 4-(biphenyl-4-yl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B15041657.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041662.png)
![(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B15041666.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B15041672.png)

![N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15041716.png)

